molecular formula C6H11ClN2O3 B1479486 4-(2-Aminoethyl)morpholine-3,5-dione hydrochloride CAS No. 2097956-16-4

4-(2-Aminoethyl)morpholine-3,5-dione hydrochloride

Cat. No.: B1479486
CAS No.: 2097956-16-4
M. Wt: 194.61 g/mol
InChI Key: VRYGGBPKOASLJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Aminoethyl)morpholine-3,5-dione hydrochloride is a useful research compound. Its molecular formula is C6H11ClN2O3 and its molecular weight is 194.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

4-(2-Aminoethyl)morpholine-3,5-dione hydrochloride plays a crucial role in biochemical reactions, particularly as a lysosome-targeting group. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of lysosome-targetable fluorescent probes for hydrogen sulfide imaging in living cells . Additionally, it is involved in the synthesis of DNA-targeting fluorescent probes and antimicrobial agents . The interactions of this compound with these biomolecules are primarily based on its ability to form stable complexes and facilitate specific biochemical reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it is used in the synthesis of fluorescent probes that monitor pH changes in living cells, thereby impacting cellular processes related to pH regulation . The compound’s ability to target lysosomes also suggests its role in modulating lysosomal functions and related cellular activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a ligand and can form complexes with metal ions, such as nickel (II), to create stable compounds . These interactions can lead to enzyme inhibition or activation, depending on the context of the biochemical reaction. Additionally, the compound’s structure allows it to participate in charge transfer and electron transfer processes, which are essential for its role in fluorescent probe synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, which need to be carefully monitored.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced imaging capabilities and antimicrobial properties . At higher doses, it may cause toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular functions . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing its risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites . These interactions can affect metabolic flux and alter metabolite levels within cells. The compound’s role in lysosome targeting also suggests its involvement in lysosomal degradation pathways, which are crucial for maintaining cellular homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to target lysosomes indicates that it may be actively transported into these organelles, where it accumulates and exerts its effects . Understanding the transport mechanisms is essential for optimizing the compound’s use in biomedical applications.

Subcellular Localization

This compound is primarily localized within lysosomes, where it performs its biochemical functions . The compound’s structure includes targeting signals that direct it to specific compartments within the cell. Post-translational modifications may also play a role in its subcellular localization, ensuring that it reaches the appropriate organelles to exert its effects.

Properties

IUPAC Name

4-(2-aminoethyl)morpholine-3,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3.ClH/c7-1-2-8-5(9)3-11-4-6(8)10;/h1-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYGGBPKOASLJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)CO1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Aminoethyl)morpholine-3,5-dione hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(2-Aminoethyl)morpholine-3,5-dione hydrochloride
Reactant of Route 3
Reactant of Route 3
4-(2-Aminoethyl)morpholine-3,5-dione hydrochloride
Reactant of Route 4
Reactant of Route 4
4-(2-Aminoethyl)morpholine-3,5-dione hydrochloride
Reactant of Route 5
Reactant of Route 5
4-(2-Aminoethyl)morpholine-3,5-dione hydrochloride
Reactant of Route 6
Reactant of Route 6
4-(2-Aminoethyl)morpholine-3,5-dione hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.